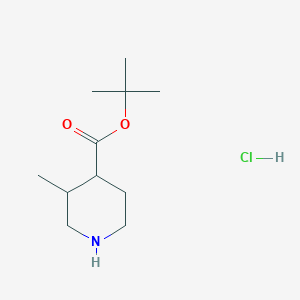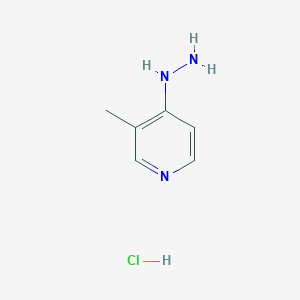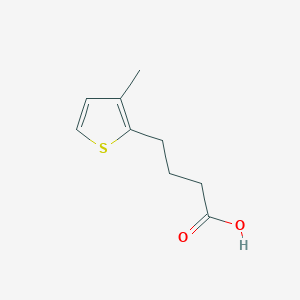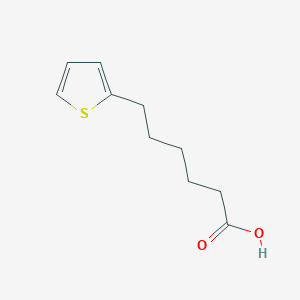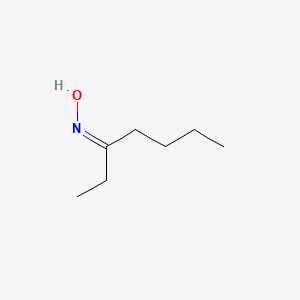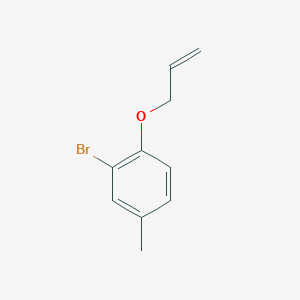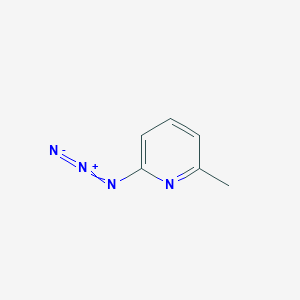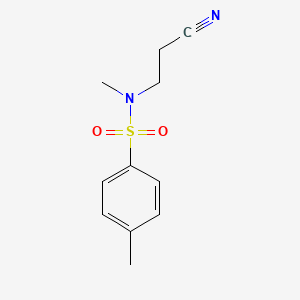
(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
Descripción general
Descripción
(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with a complex structure. It belongs to the class of benzyl esters, which are commonly used in organic synthesis as protecting groups for carboxylic acids. These esters play a crucial role in various reactions due to their stability and ease of manipulation .
Synthesis Analysis
Several methods exist for synthesizing benzyl esters. One approach involves the esterification of carboxylic acids using benzyne intermediates. Benzyne, a reactive and strained intermediate, selectively reacts with carboxylic acids in the presence of alcohols, leading to the formation of benzyl esters. Additionally, direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation provides an efficient route to benzyl esters .
Molecular Structure Analysis
The molecular structure of (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester consists of a pyrrolidine ring with a chlorosulfonylmethyl group attached at the 2-position. The benzyl ester moiety is linked to the carboxylic acid group. The stereochemistry of the chiral center (S) is essential for its biological activity and reactivity .
Chemical Reactions Analysis
- Copper-Catalyzed Cross Dehydrogenative Coupling (CDC) : Aldehydes react with alkylbenzenes in the presence of TBHP to yield benzylic esters .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The exact mechanism of action for (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. As a protecting group, it shields carboxylic acids during synthetic transformations, preventing unwanted side reactions. In biological contexts, its mechanism may involve interactions with enzymes or receptors .
Propiedades
IUPAC Name |
benzyl (2S)-2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSXSKWRWQOOAY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
